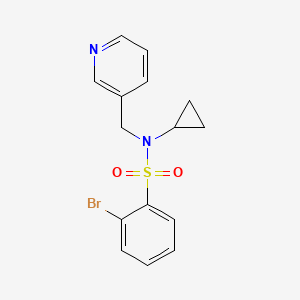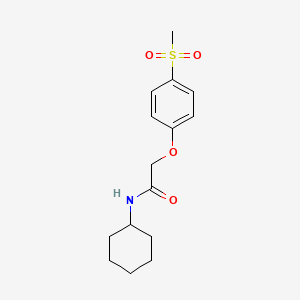
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C17H17BrN2O2S and has a molecular weight of 401.3 g/mol. It is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the inhibition of PKC theta. This compound binds to the ATP-binding site of PKC theta and prevents its activation. This leads to a decrease in T-cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several biochemical and physiological effects. It has been found to inhibit the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) in T-cells. It also inhibits the activation of nuclear factor of activated T-cells (NFAT), which is involved in the transcription of genes involved in T-cell activation and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its selectivity for PKC theta. This allows for the specific inhibition of this kinase without affecting other PKC isoforms. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in scientific research. One area of interest is its potential use in the treatment of autoimmune diseases and transplant rejection. Further studies are needed to determine the efficacy and safety of this compound in humans. Another future direction is the development of more potent and selective inhibitors of PKC theta based on the structure of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Synthesis Methods
The synthesis of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves several steps. The first step is the reaction of 3-bromopyridine with cyclopropylamine to form N-cyclopropyl-3-bromopyridin-2-amine. This intermediate is then reacted with benzenesulfonyl chloride to form N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. Finally, the addition of bromine to this compound leads to the formation of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Scientific Research Applications
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have potential applications in scientific research. One of the main areas of interest is its role as a selective inhibitor of protein kinase C (PKC) theta. PKC theta is a serine/threonine kinase that plays a crucial role in T-cell activation and proliferation. Inhibition of PKC theta has been shown to have therapeutic potential in the treatment of autoimmune diseases and transplant rejection.
properties
IUPAC Name |
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-14-5-1-2-6-15(14)21(19,20)18(13-7-8-13)11-12-4-3-9-17-10-12/h1-6,9-10,13H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUAWGRJQRPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)


![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)

![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)

![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
